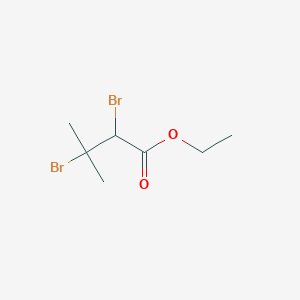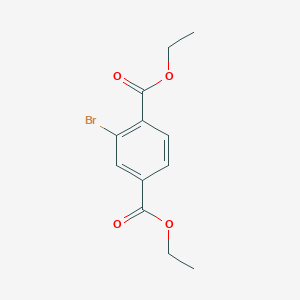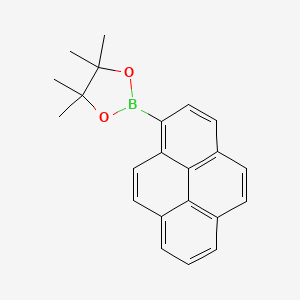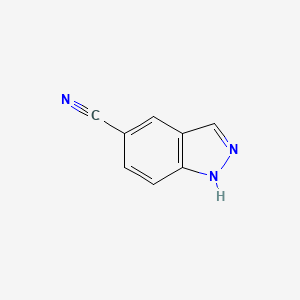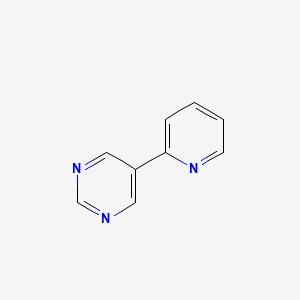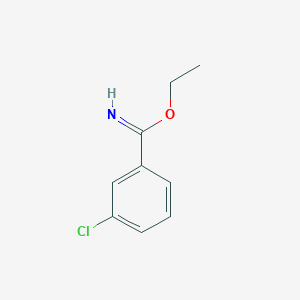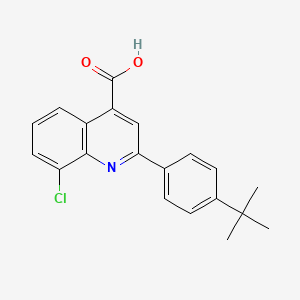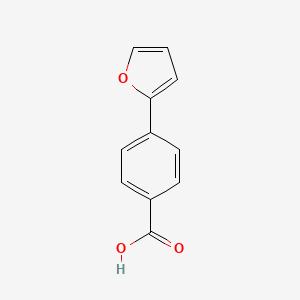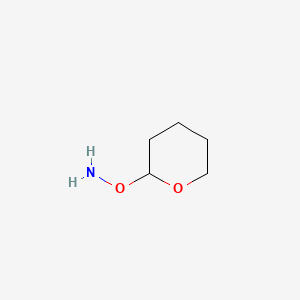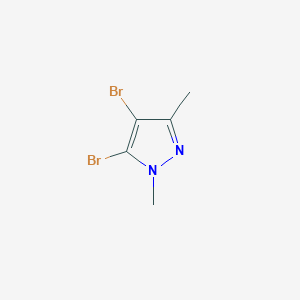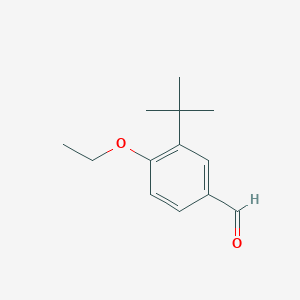![molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6](/img/structure/B1312082.png)
[4-(Piperazin-1-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Piperazin-1-yl)phenyl]boronic acid” is a chemical compound with the molecular formula C10H15BN2O2 . It is also known as "4- (4- (tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid" .
Molecular Structure Analysis
The InChI code for “[4-(Piperazin-1-yl)phenyl]boronic acid” is 1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 . This indicates that the molecule consists of a phenyl ring attached to a boronic acid group and a piperazine ring .Physical And Chemical Properties Analysis
“[4-(Piperazin-1-yl)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 206.05 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Piperazinones and Benzopiperazinones
Alkenyl, aryl, and heteroaryl boronic acids, including [4-(Piperazin-1-yl)phenyl]boronic acid, react with 1,2-diamines and glyoxylic acid to produce piperazinones (2-oxopiperazines) and benzopiperazinones (1,2,3,4-tetrahydroquinoxalin-2-ones) in a single step (Petasis & Patel, 2000).
Potential Bifunctional Biologically Active Compounds
Benzyl piperazine derivatives of boronic acids, including [4-(Piperazin-1-yl)phenyl]boronic acid, have been synthesized and analyzed for their structural features, indicating their potential as biologically active compounds (Adamczyk-Woźniak et al., 2015).
Synthesis of o-Carboranyl Derivative
An o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol, a compound potentially applicable in boron neutron capture therapy for cancer treatment, was synthesized using [4-(Piperazin-1-yl)phenyl]boronic acid as a precursor (Argentini et al., 1998).
Biological and Pharmacological Research
Identification of N-Oxide/N-Glucuronide Metabolite
A novel class of metabolites involving a piperazine N-oxide/N-glucuronide metabolite of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine was identified, demonstrating the metabolic pathway and potential therapeutic implications in the treatment of depression (Uldam et al., 2011).
Evaluation of Antimicrobial and Antifungal Agents
Novel compounds derived from 1,2,4-triazine and piperazine, including derivatives of [4-(Piperazin-1-yl)phenyl]boronic acid, were synthesized and evaluated for their potential as antimicrobial and antifungal agents, showing promising activities against various pathogens (Jadhav et al., 2017); (Yurttaş et al., 2014).
Synthesis of Antifungal Benzoxaboroles
Novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles, were synthesized and evaluated for their antifungal activity, emphasizing the importance of the heterocyclic benzoxaborole ring for the studied activity (Borys et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGUGFNLQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411921 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperazin-1-yl)phenyl]boronic acid | |
CAS RN |
513246-99-6 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


